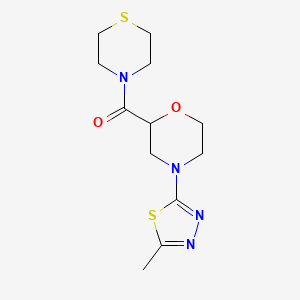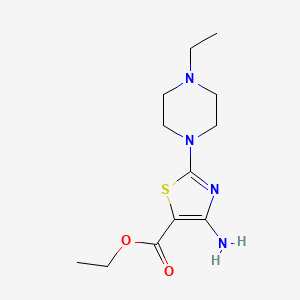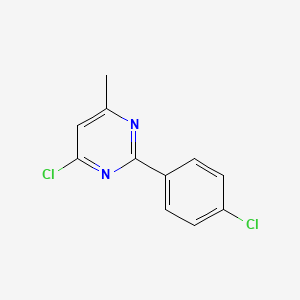
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfur dichloride.
Coupling of the Rings: The final step involves coupling the thiadiazole and morpholine rings. This can be achieved through nucleophilic substitution reactions where the thiadiazole derivative reacts with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and morpholine rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or thiol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of heteroatoms (sulfur, nitrogen) and the electronic properties of the rings.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine ring.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-4-carbonyl)morpholine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both a thiadiazole ring and a thiomorpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H18N4O2S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H18N4O2S2/c1-9-13-14-12(20-9)16-2-5-18-10(8-16)11(17)15-3-6-19-7-4-15/h10H,2-8H2,1H3 |
InChI Key |
YJSFPQWBXVZXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218333.png)

![2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12218341.png)
![6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12218342.png)
![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218350.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12218359.png)

![4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B12218366.png)
![10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12218375.png)
![2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-](/img/structure/B12218376.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one](/img/structure/B12218387.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B12218389.png)
![1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane](/img/structure/B12218402.png)
